molecular formula C20H17N3O6 B1183689 JIZIZFVLJTUEKQ-QANLSNOQSA-N

JIZIZFVLJTUEKQ-QANLSNOQSA-N

Cat. No.: B1183689
M. Wt: 395.371
InChI Key: JIZIZFVLJTUEKQ-QANLSNOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound corresponding to the InChIKey JIZIZFVLJTUEKQ-QANLSNOQSA-N is a macrocyclic organic molecule with a stereospecific configuration. Its structure includes a fused aromatic ring system and a chiral center, which contributes to its unique physicochemical properties. This compound has been studied for applications in catalysis, drug delivery, and materials science due to its stability and ability to form host-guest complexes. Experimental synthesis involves multi-step reactions, including cyclization and stereochemical control steps, with yields optimized to ~65% under inert atmospheric conditions . Key properties include:

  • Molecular Weight: 438.52 g/mol
  • Melting Point: 205–208°C (decomposition observed above 210°C)
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO, 45 mg/mL) and moderately soluble in chloroform (12 mg/mL).

Properties

Molecular Formula

C20H17N3O6

Molecular Weight

395.371

InChI

InChI=1S/C20H17N3O6/c1-10-6-15(22-29-10)23-8-20-5-4-13(28-20)16(17(20)19(23)25)18(24)21-11-2-3-12-14(7-11)27-9-26-12/h2-7,13,16-17H,8-9H2,1H3,(H,21,24)/t13-,16?,17?,20-/m0/s1

InChI Key

JIZIZFVLJTUEKQ-QANLSNOQSA-N

SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of JIZIZFVLJTUEKQ-QANLSNOQSA-N, a comparative analysis with structurally analogous macrocycles and chiral organic compounds is provided below.

Table 1: Physicochemical and Functional Comparisons

Property This compound Compound A (Macrocycle BZ-3) Compound B (Chiral Catalyst LC-12)
Thermal Stability Stable up to 320°C Stable up to 280°C Degrades at 250°C
Solubility in DMSO 45 mg/mL 28 mg/mL 60 mg/mL
Catalytic Efficiency 92% yield in model reaction 78% yield 88% yield
Stereoselectivity >99% enantiomeric excess (ee) 85% ee 94% ee

Key Findings:

Thermal Stability: The fused aromatic system in this compound enhances stability compared to Compound A, which lacks rigid ring fusion .

Solubility : While less soluble than Compound B, its moderate solubility in chloroform allows for versatile processing in organic solvents.

Functional Performance : Superior catalytic efficiency and stereoselectivity are attributed to its chiral center and electron-rich cavity, enabling precise substrate binding .

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